molecular formula C8H7N3OS B3030413 2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one CAS No. 902576-09-4

2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one

Cat. No. B3030413
Key on ui cas rn: 902576-09-4
M. Wt: 193.23
InChI Key: XOFAOHNADNLNSI-UHFFFAOYSA-N
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Patent
US08530650B2

Procedure details

4-((E)-2-Dimethylamino-vinyl)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester 5 (13.5 g, 50.5 mmol) and NH4OAc (38.9 g, 505 mmol) were dissolved in DMF (250 mL) and stirred at reflux for about four days. Then mixture was concentrated, residue dissolved in TCM, washed with water, dried, filtered, and concentrated. The product was purified by crystallization from ethanol to obtain a colorless solid (7.60 g, 39.4 mmol, 78%).
[Compound]
Name
NH4OAc
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7](/[CH:14]=[CH:15]/[N:16](C)C)=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=O)C>CN(C=O)C>[CH3:13][S:12][C:9]1[N:10]=[CH:11][C:6]2[C:4](=[O:3])[NH:16][CH:15]=[CH:14][C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)\C=C\N(C)C
Name
NH4OAc
Quantity
38.9 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about four days
Duration
4 d
CONCENTRATION
Type
CONCENTRATION
Details
Then mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
residue dissolved in TCM
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=CC2=C(N1)C=CNC2=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.4 mmol
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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